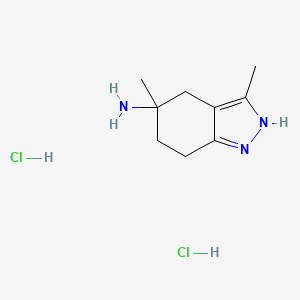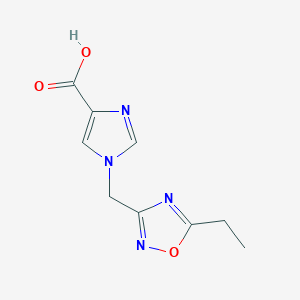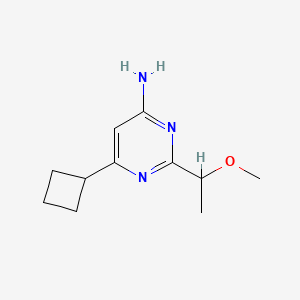
5-Amino-3-cyclopentylisoxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-cyclopentylisoxazole-4-carbonitrile is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the reaction between malononitrile, hydroxylamine hydrochloride, and cyclopentanone under basic conditions. The reaction is usually carried out in an aqueous medium with a base such as potassium carbonate, which facilitates the formation of the isoxazole ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts, such as alumina-supported manganese dioxide, can further enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-3-cyclopentylisoxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. In anticancer research, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways .
Comparación Con Compuestos Similares
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Another heterocyclic compound with similar antimicrobial properties.
5-Amino-isoxazole-4-carbonitrile: Shares the isoxazole ring structure and exhibits similar biological activities.
Uniqueness: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activities and improved pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-amino-3-cyclopentyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c10-5-7-8(12-13-9(7)11)6-3-1-2-4-6/h6H,1-4,11H2 |
Clave InChI |
SQOSQZIDOYZPJY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NOC(=C2C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)
![1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B11782457.png)


![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)






